3,5-Diaminohexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of 3,5-dioxohexanoic acid using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of hexanoic acid, 3,5-diamino-, can involve biotechnological approaches. For instance, certain anaerobic bacteria like Clostridium kluyveri can produce hexanoic acid from ethanol and acetate . These methods are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminohexanoate, undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitrohexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: N-alkyl or N-acyl derivatives of hexanoic acid.
Scientific Research Applications
3,5-Diaminohexanoate, has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of hexanoic acid, 3,5-diamino-, involves its interaction with specific molecular targets. It can act as a Bronsted base, accepting protons from donor molecules, and as a Bronsted acid, donating protons to acceptor molecules . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: Lacks the amino groups present in hexanoic acid, 3,5-diamino-.
3,5-Diaminocaproic acid: Another name for hexanoic acid, 3,5-diamino-.
2,6-Diaminohexanoic acid: Similar structure but with amino groups at different positions
Uniqueness
3,5-Diaminohexanoate, is unique due to its specific placement of amino groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
17027-83-7 |
---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(3S,5S)-3,5-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1 |
InChI Key |
NGDLSXMSQYUVSJ-WHFBIAKZSA-N |
SMILES |
CC(CC(CC(=O)O)N)N |
Isomeric SMILES |
C[C@@H](C[C@@H](CC(=O)O)N)N |
Canonical SMILES |
CC(CC(CC(=O)O)N)N |
physical_description |
Solid |
Synonyms |
3,5-diaminohexanoate 3,5-diaminohexanoate dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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